molecular formula C10H14O3 B2860573 Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate CAS No. 1036897-65-0

Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B2860573
CAS No.: 1036897-65-0
M. Wt: 182.219
InChI Key: WMZCFOIZQHYOKP-JIGDXULJSA-N
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Description

Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate (CAS: 95685-34-0) is a bicyclic organic compound with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol . Its structure features a bicyclo[3.2.1]octane scaffold with an oxo group at position 8 and a methyl ester at position 2. The compound’s SMILES notation is COC(=O)C1CC2CCC(C1)C2=O, and its InChIKey is WMZCFOIZQHYOKP-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 138.8–147.9 Ų, which are critical for mass spectrometry-based identification .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZCFOIZQHYOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95685-34-0
Record name methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by oxidation and esterification steps to introduce the ketone and ester functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate involves its interaction with various molecular targets. The ketone and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate C₁₀H₁₄O₃ 8-oxo, 3-COOCH₃ 182.22 Oxo group enhances polarity; ester at C3 stabilizes reactivity
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate C₁₆H₂₁NO₂ 8-aza, 8-CH₃, 3-phenyl, 2-COOCH₃ 275.34 Aza bridge introduces basicity; phenyl group increases lipophilicity
tert-Butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate C₁₂H₂₁NO₃ 8-OH, 3-Boc 227.30 Hydroxyl group enables hydrogen bonding; Boc protection aids stability
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride C₉H₁₆ClNO₂ 8-aza, 3-COOCH₃, HCl salt 205.68 Hydrochloride salt improves solubility; aza bridge modifies pharmacokinetics

Key Differences and Implications

Functional Groups :

  • The oxo group in the target compound increases polarity compared to nitrogen-containing analogs (e.g., 8-azabicyclo derivatives), affecting solubility and hydrogen-bonding capacity .
  • Aza bridges (e.g., in and ) introduce basicity, which can influence binding to biological targets or catalytic activity in synthetic applications .

Substituent Positioning :

  • Ester groups at C3 (target compound) vs. C2 () alter steric hindrance and metabolic stability. For example, cocaine analogs with ester groups at C2 (e.g., methyl benzoylecgonine) exhibit distinct pharmacological profiles .

Physicochemical Properties :

  • The hydrochloride salt of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate () has a molecular weight of 205.68 g/mol and requires specific storage conditions (dark, inert atmosphere), unlike the neutral oxo derivative .
  • Predicted CCS values for the target compound’s adducts (e.g., [M+H]⁺: 138.9 Ų ) suggest utility in analytical workflows, though comparable data for analogs are lacking .

Biological Activity

Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure and Properties

This compound is characterized by a bicyclic framework with an oxo group at the 8-position and a carboxylate functional group at the 3-position. Its molecular formula is C11_{11}H14_{14}O3_{3}. The compound's structure allows for various chemical transformations, making it a versatile precursor in organic synthesis.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. This inhibition suggests potential therapeutic applications for neuropsychiatric disorders such as depression and anxiety.

The compound interacts with neurotransmitter transporters, specifically dopamine and serotonin transporters, which are vital for mood regulation. Studies have shown that modifications to its bicyclic structure can significantly influence its binding affinity and selectivity towards these transporters, enhancing its pharmacological profile.

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal how structural modifications impact biological activity:

Compound Name Structural Features Biological Activity
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octaneContains nitrogen; similar bicyclic structurePotential monoamine transporter inhibitors
2-CarbomethoxytropinoneRelated tropane structure; different functional groupsKnown for analgesic properties
8-Azabicyclo[3.2.1]octanesNitrogen-containing variants; diverse functionalizationInvestigated for various pharmacological activities

The unique arrangement of functional groups in this compound allows it to form diverse derivatives with significant biological activity, distinguishing it from similar compounds.

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Oxidation : The ketone can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
  • Reduction : The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.
  • Substitution : The ester group can undergo nucleophilic substitution reactions.

These methods highlight the compound's versatility in organic synthesis and its potential as an intermediate in drug development.

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of this compound:

  • Inhibition Studies : Research has demonstrated that derivatives of this compound can effectively bind to dopamine and serotonin transporters, showing promise in modulating mood and behavior .
  • Therapeutic Potential : Given its inhibitory effects on monoamine transporters, this compound is being explored for potential applications in treating conditions like depression and anxiety .

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